

Application Note: Solid-Phase Extraction of Pebulate from Water Samples

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Compound of Interest

Compound Name: **Pebulate**

Cat. No.: **B075496**

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Abstract

This application note details a robust and reliable method for the extraction and preconcentration of the thiocarbamate herbicide **pebulate** from various water matrices using solid-phase extraction (SPE). The described protocol is based on established methodologies, such as EPA Method 525.2, and is suitable for subsequent analysis by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). This document provides a comprehensive experimental protocol, quantitative performance data, and a visual workflow to aid researchers in the accurate determination of **pebulate** in environmental water samples.

Introduction

Pebulate is a selective thiocarbamate herbicide used for the control of grassy and broadleaf weeds in various agricultural settings. Its potential for runoff into surface and groundwater necessitates sensitive and accurate analytical methods for environmental monitoring. Solid-phase extraction has emerged as a superior technique to traditional liquid-liquid extraction for the analysis of pesticides in water due to its efficiency, reduced solvent consumption, and amenability to automation. This application note provides a detailed protocol for the SPE of **pebulate** from water samples, ensuring high recovery and reproducibility for reliable quantification.

Data Presentation

The following table summarizes the quantitative data for the solid-phase extraction of **pebulate** from water samples based on established methods.

Sorbent Type	Water Matrix	Spiking Level (µg/L)	Recovery (%)	Analytical Method	Reference
C18	Drinking Water	5	106.4	GC/MS	[1]
C18	Drinking Water	Not Specified	101	GC/MS	[2]
HLB	Surface Water (Low DOC)	Not Specified	97	GC-Ion Trap MS	Not explicitly stated for pebulate , but typical for the method
HLB	Surface Water (High DOC)	Not Specified	74	GC-Ion Trap MS	Not explicitly stated for pebulate , but typical for the method

Note: Dissolved Organic Carbon (DOC) can influence recovery rates.

Experimental Protocol

This protocol is based on the principles of EPA Method 525.2 for the analysis of organic compounds in drinking water.[\[3\]](#)

1. Materials and Reagents

- SPE Cartridges: C18 or Oasis HLB (Hydrophilic-Lipophilic Balanced), 500 mg/6 mL (or similar)
- Reagents:

- Methanol (HPLC grade)
- Ethyl Acetate (HPLC grade)
- Dichloromethane (HPLC grade)
- Reagent Water (HPLC grade, free of interferences)
- Sodium Sulfite (for dechlorination, if necessary)
- Hydrochloric Acid (for pH adjustment)
- Anhydrous Sodium Sulfate

• Apparatus:

- SPE Vacuum Manifold
- Vacuum Pump
- Glass sample bottles (1 L, amber)
- Graduated cylinders
- Concentrator tubes
- Nitrogen evaporation system
- Vortex mixer
- pH meter or pH paper

2. Sample Preparation

- Collect water samples in 1 L amber glass bottles.
- If residual chlorine is present, dechlorinate the sample by adding ~80 mg of sodium sulfite per liter of water.

- For optimal retention of **pebulate** on C18 sorbents, adjust the sample pH to ≤ 2 with hydrochloric acid.[4]
- If the sample contains a high level of suspended solids, it may be necessary to centrifuge or pre-filter the sample to prevent clogging of the SPE cartridge.[5]

3. Solid-Phase Extraction Procedure

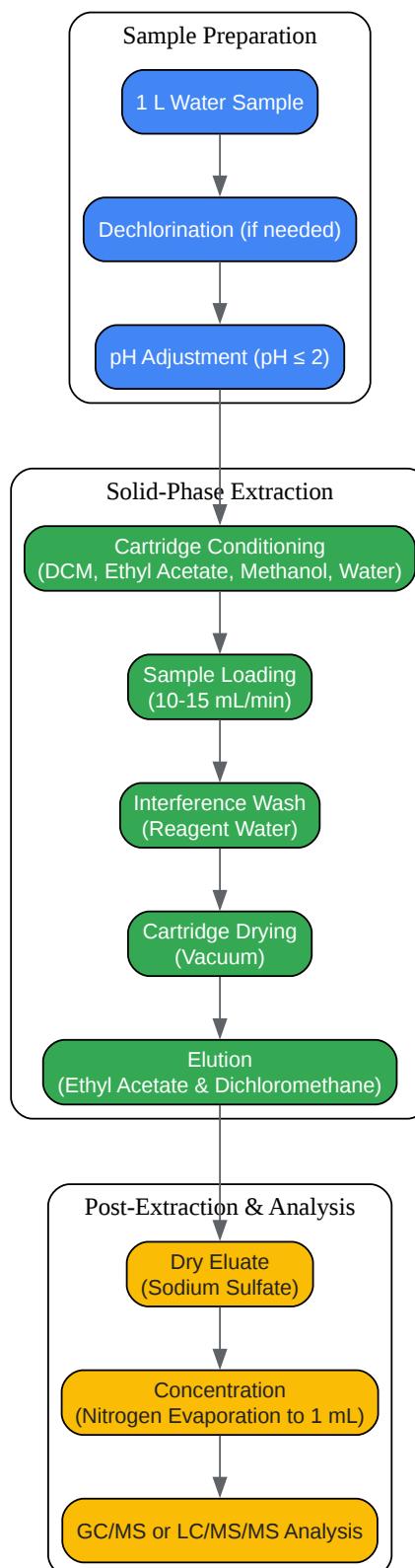
- Cartridge Conditioning:
 - Place the C18 or HLB cartridges on the vacuum manifold.
 - Wash the cartridges with 5-10 mL of dichloromethane.
 - Follow with 5-10 mL of ethyl acetate.
 - Rinse with 10 mL of methanol.
 - Finally, equilibrate the cartridges by passing 10 mL of reagent water, ensuring the sorbent does not go dry before sample loading.[6]
- Sample Loading:
 - Load the 1 L water sample onto the conditioned cartridge at a flow rate of 10-15 mL/min. A consistent and slow flow rate is crucial for efficient extraction.
- Washing (Interference Elution):
 - After the entire sample has passed through, wash the cartridge with 5-10 mL of reagent water to remove any polar impurities.
 - Dry the cartridge under vacuum for 10-20 minutes to remove residual water.
- Elution:
 - Place collection vials or concentrator tubes in the manifold.

- Elute the retained **pebulate** from the cartridge using two successive aliquots of solvent. First, add 5 mL of ethyl acetate, followed by 5 mL of dichloromethane.[3][6]
- Allow the solvent to soak the sorbent for a few minutes before applying vacuum to elute at a slow rate (1-2 mL/min).

4. Extract Concentration and Analysis

- Pass the collected eluate through a small column containing anhydrous sodium sulfate to remove any remaining water.
- Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen in a heated water bath (e.g., 40°C).
- The concentrated extract is now ready for analysis by GC/MS or LC/MS/MS.

Workflow Diagram

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